molecular formula C11H6ClF2NOS B2879331 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide CAS No. 391225-51-7

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide

Cat. No.: B2879331
CAS No.: 391225-51-7
M. Wt: 273.68
InChI Key: IYUMHVJKJXAHBD-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide (CAS 391225-51-7) is a synthetic small molecule with a molecular formula of C11H6ClF2NOS and a molecular weight of 273.69 g/mol . This compound belongs to a class of thiophene-carboxamide derivatives that are investigated as biomimetics of the natural anticancer medication Combretastatin A-4 (CA-4) . Research indicates that such thiophene carboxamide derivatives exhibit significant antiproliferative properties against a panel of cancer cell lines, including hepatocellular carcinoma (Hep3B), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) . The mechanism of action for these active compounds is associated with binding to the colchicine site on tubulin, a critical structural protein, thereby disrupting microtubule dynamics and inhibiting cell division . Molecular docking and dynamics studies suggest that the thiophene ring is critical for this interaction, leading to high stability within the tubulin-binding pocket and resulting in the disruption of 3D spheroid formation in cancer cell models . Beyond oncology, substituted thiophenecarboxamides are also explored in patent literature for potential applications as antibacterial and microbicidal agents . The synthesis of this compound typically involves a carboxamide coupling reaction, using reagents such as EDC and DMAP in dichloromethane, between a 5-chlorothiophene-2-carboxylic acid derivative and 2,4-difluoroaniline . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2NOS/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUMHVJKJXAHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2,4-difluoroaniline. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The purification process often includes recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene or phenyl derivatives.

Scientific Research Applications

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is studied for its interactions with various biological targets and pathways, contributing to the understanding of its mechanism of action.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of inflammatory mediators, induction of apoptosis in cancer cells, or disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolecarboxamide Derivatives

Compound 5a : 5-Chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (C₁₈H₁₃ClF₂N₃O)

  • Core Structure : Pyrazole ring (vs. thiophene in the target compound).
  • Biological Activity : Exhibits strong antifungal activity against Pythium ultimum (MIC₅₀ = 12.5 µg/mL) [10].
  • Key Structural Differences :
    • Pyrazole’s nitrogen-rich core may enhance hydrogen bonding with fungal targets.
    • The 3-methyl and 1-phenyl groups on the pyrazole likely contribute to hydrophobic interactions.
  • Comparison : While the target compound shares the N-(2,4-difluorophenyl) group, its thiophene core may confer distinct electronic properties (e.g., lower polarity) compared to the pyrazole analog.

Fluoroquinolone Derivatives

Tosufloxacin and Trovafloxacin

  • Core Structure: Quinolone nucleus with a 2,4-difluorophenyl group at the N-1 position.
  • Biological Activity: Enhanced bactericidal activity against Staphylococcus aureus persisters compared to non-fluorinated quinolones (e.g., ciprofloxacin) [4].
  • Key Structural Insight : The 2,4-difluorophenyl group improves target affinity (likely via π-π stacking with bacterial DNA gyrase) and reduces off-target effects.

Thiophene Carboxamide Antithrombotics

Rivaroxaban (BAY 59-7939) : 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (C₁₉H₁₈ClN₃O₅S)

  • Core Structure: Thiophene-2-carboxamide with an oxazolidinone substituent.
  • Biological Activity : Potent direct Factor Xa inhibitor (IC₅₀ = 0.7 nM) used in thromboembolism prevention [6].
  • Key Structural Differences: The oxazolidinone moiety and morpholinyl group enhance binding to Factor Xa’s S4 pocket. The (5S)-stereochemistry is critical for enantioselective activity [7].
  • Comparison: The target compound lacks the oxazolidinone and morpholinyl groups, highlighting how auxiliary substituents dictate target specificity (antithrombotic vs.

Other Thiophene Carboxamide Analogs

  • Compound 5al: 5-Amino-3-(4-bromophenyl)-N-((3-chlorophenyl)carbamoyl)-4-cyano-2,3-dihydrothiophene-2-carboxamide (C₂₀H₁₇ClN₄O₂S) Features a dihydrothiophene core with cyano and bromophenyl groups. Reduced aromaticity compared to the target compound may alter bioavailability [9].

Mechanistic and Pharmacokinetic Insights

  • Role of 2,4-Difluorophenyl Group: Enhances lipophilicity, improving blood-brain barrier penetration in fluoroquinolones [4]. Reduces metabolic deactivation by cytochrome P450 enzymes due to fluorine’s electron-withdrawing effects.
  • Thiophene vs. Pyrazole Cores :
    • Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas pyrazole’s nitrogens facilitate hydrogen bonding.
  • Synthetic Challenges :
    • The target compound’s synthesis likely parallels methods for hydrazinecarbothioamides, involving condensation of thiophene-2-carboxylic acid derivatives with 2,4-difluoroaniline [1].

Biological Activity

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H8ClF2N1O1S1
  • Molecular Weight : 273.71 g/mol
  • CAS Number : 391225-51-7

The biological activity of 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide is hypothesized to involve interactions with specific molecular targets. These interactions may modulate various cellular pathways, contributing to its therapeutic effects. The compound's structure suggests potential binding with enzymes and receptors involved in inflammatory and cancer pathways.

Anticancer Activity

Research indicates that compounds similar to 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide exhibit promising anticancer properties. For instance, derivatives have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating their potency in inhibiting cell proliferation. Specific studies have reported that thiophene derivatives can induce apoptosis in cancer cells by triggering cell cycle arrest and affecting signaling pathways associated with tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. In vitro assays have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide has been investigated for anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating inflammatory diseases .

Comparative Analysis of Biological Activities

Activity TypeIC50 Values (µM)Reference
Anticancer (various cell lines)3 - 20
Antibacterial (E. coli)MIC ~ 40 - 50
Anti-inflammatoryNot specified

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